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Abstract
(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin

F2β, is a potent luteolytic agent with significant applications in reproductive medicine. This

technical guide provides a comprehensive overview of its chemical structure, physicochemical

properties, and pharmacological characteristics. Detailed experimental protocols for its analysis

and the elucidation of its mechanism of action are presented to support further research and

development in the field.

Chemical Structure and Identification
(5R)-Dinoprost tromethamine is the tromethamine salt of (5R)-Dinoprost, which is an epimer

of the more common Dinoprost (Prostaglandin F2α). The core structure consists of a 20-carbon

cyclopentane-containing fatty acid. The tromethamine salt is formed by the reaction of the

carboxylic acid group of (5R)-Dinoprost with 2-amino-2-(hydroxymethyl)-1,3-propanediol

(tromethamine).[1][2] This salt form enhances the stability and solubility of the active

compound.

The systematic IUPAC name for the active component is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-

[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid.[3][4] The stereochemistry at the C-5
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position, denoted by the (5R) designation, is a key structural feature that differentiates it from

Dinoprost (PGF2α).

Chemical Structure of (5R)-Dinoprost Tromethamine:

(Image of the chemical structure of (5R)-Dinoprost tromethamine should be included here if

possible, but as a text-based AI, I will provide the SMILES notation and a Graphviz diagram of

the logical relationship between the components.)

SMILES: CCCCC--INVALID-LINK--O)O)O">C@@HO.C(C(CO)(CO)N)O[1]

InChI Key: IYGXEHDCSOYNKY-RZHHZEQLSA-N[1]

(5R)-Dinoprost

Tromethamine

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid C20H34O5

(5R)-Dinoprost Tromethamine C24H45NO8

Forms salt with

2-amino-2-(hydroxymethyl)-1,3-propanediol C4H11NO3

Click to download full resolution via product page

Figure 1: Components of (5R)-Dinoprost tromethamine.

Physicochemical and Pharmacological Properties
A summary of the key physicochemical and pharmacological properties of (5R)-Dinoprost
tromethamine is provided in the tables below.

Physicochemical Properties
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Property Value Reference(s)

Molecular Formula C24H45NO8 [1][4]

Molecular Weight 475.62 g/mol [1]

CAS Number 89847-03-0 (for 5R-Dinoprost) [5]

Appearance
White to off-white crystalline

powder
[3]

Melting Point Approx. 100-101 °C [6][7]

Solubility
Water: ~200 mg/mL, Soluble in

ethanol and DMSO
[3][8]

pKa (Strongest Acidic) 4.36 (Predicted) [6]

Pharmacological Properties
Property Value Reference(s)

Primary Target Prostaglandin F Receptor (FP) [9]

Mechanism of Action FP Receptor Agonist [9]

Potency (p[A50] for PGF2α)

7.35 ± 0.09 (in cat iris

sphincter, an FP receptor-

containing preparation)

[10]

Secondary Targets

May interact with other

prostanoid receptors at higher

concentrations.

[11]

Signaling Pathways
(5R)-Dinoprost tromethamine exerts its biological effects by acting as an agonist at the

Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[9] The primary signaling

pathway activated upon receptor binding involves the Gq alpha subunit. This initiates a

cascade of intracellular events, leading to the physiological responses associated with this

compound.
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The binding of (5R)-Dinoprost to the FP receptor induces a conformational change, leading to

the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the

endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

The resulting increase in intracellular calcium concentration is a key event in mediating the

downstream effects, such as smooth muscle contraction.
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Figure 2: Signaling pathway of (5R)-Dinoprost tromethamine.
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Experimental Protocols
Synthesis of (5R)-Dinoprost
A general synthetic approach for prostaglandins, which can be adapted for (5R)-Dinoprost,

often starts from key intermediates like Corey lactone. The synthesis involves a series of

organic reactions to build the characteristic cyclopentane ring and its two side chains with the

correct stereochemistry.

Illustrative Synthetic Workflow:

Corey Lactone Derivative

Introduction of ω-chain
(e.g., Horner-Wadsworth-Emmons reaction)

Reduction of Carbonyl Group

Introduction of α-chain
(e.g., Wittig reaction)

Deprotection

(5R)-Dinoprost

Click to download full resolution via product page

Figure 3: General synthetic workflow for prostaglandins.
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A detailed synthetic procedure is described by Shankar et al. (2012), which involves the

Horner-Wadsworth-Emmons reaction for the introduction of one side chain, followed by

reduction and a Wittig reaction for the other.[12]

Quantitative Analysis by LC-MS/MS
The quantification of prostaglandins like (5R)-Dinoprost in biological matrices is typically

performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its

high sensitivity and specificity.

Methodology:

Sample Preparation:

Biological samples (e.g., plasma, tissue homogenates) are spiked with a deuterated

internal standard (e.g., PGF2α-d4) to account for matrix effects and variations in extraction

efficiency.[13]

Proteins are precipitated using an organic solvent (e.g., acetone).[14]

A liquid-liquid extraction is performed to isolate the prostaglandins from the sample. This

often involves an initial wash with a non-polar solvent (e.g., hexane) to remove neutral

lipids, followed by acidification and extraction with a more polar solvent (e.g., chloroform or

ethyl acetate).[13][14]

The organic extract is evaporated to dryness and reconstituted in the mobile phase for LC-

MS/MS analysis.

Chromatographic Separation:

A C18 reverse-phase column is commonly used for separation.

A gradient elution with a mobile phase consisting of an aqueous component with a weak

acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is

employed to achieve optimal separation of the analyte from other matrix components.[13]

[14]

Mass Spectrometric Detection:
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Electrospray ionization (ESI) in the negative ion mode is typically used.

Detection is performed using Multiple Reaction Monitoring (MRM), where specific

precursor-to-product ion transitions for both the analyte and the internal standard are

monitored. For PGF2α, a common transition is m/z 353.2 -> 193.2.

Experimental Workflow for Prostaglandin Analysis:

Sample Collection
(e.g., Plasma, Tissue)

Spiking with
Internal Standard

Protein Precipitation

Liquid-Liquid Extraction
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Figure 4: Workflow for quantitative analysis of prostaglandins.

Conclusion
(5R)-Dinoprost tromethamine is a well-characterized prostaglandin analog with a defined

chemical structure and a clear mechanism of action through the FP receptor. The information

and protocols provided in this guide offer a solid foundation for researchers and drug

development professionals working with this compound. Further investigations into its

interactions with other prostanoid receptors and the development of more selective analytical

methods will continue to enhance our understanding and application of this important

therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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